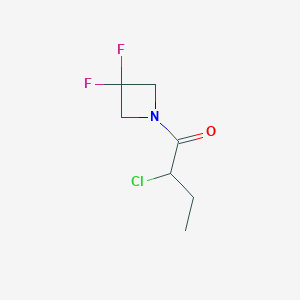
2-Chloro-1-(3,3-difluoroazetidin-1-yl)butan-1-one
Übersicht
Beschreibung
Wissenschaftliche Forschungsanwendungen
Anti-Inflammatory Activity
A study explored the anti-inflammatory activity of compounds related to butan-2-one, including those with chloro substituents, and found that specific structural features contribute significantly to their anti-inflammatory effects (Goudie et al., 1978).
Detoxication Pathways
Research on the detoxication of chloroprene metabolites highlighted the formation of various chlorinated ketones and the role of glutathione and epoxide hydrolase in their metabolism, providing insights into the biochemical processing of similar structures (Munter et al., 2003).
Crystal Structure Analysis
A study on cyproconazole, which shares structural similarities with 2-Chloro-1-(3,3-difluoroazetidin-1-yl)butan-1-one, provided detailed insights into the crystal structure and molecular interactions, which are relevant for understanding the physical properties of similar compounds (Kang et al., 2015).
Photodegradation Studies
An investigation into the photodegradation of triadimefon, a compound related to butan-2-one derivatives, revealed the stability and breakdown products under various conditions, which is critical for environmental and safety assessments (Nag & Dureja, 1997).
Amylase Inhibitory Activity
A study on N-[3-Chloro-2-(substituted)-4-Oxazetidin-1-Yl]-4-(1H-Indol-3-Yl) Butanamide derivatives, which are structurally related, demonstrated significant amylase inhibitory activity, suggesting potential applications in metabolic disorders (Mathew et al., 2015).
Synthesis and Applications in Pharmaceutical Development
The process of synthesizing and evaluating various derivatives of similar structures has been explored for their potential applications in pharmaceuticals, particularly as anti-inflammatory and analgesic agents (Butters et al., 2001).
Eigenschaften
IUPAC Name |
2-chloro-1-(3,3-difluoroazetidin-1-yl)butan-1-one | |
|---|---|---|
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C7H10ClF2NO/c1-2-5(8)6(12)11-3-7(9,10)4-11/h5H,2-4H2,1H3 | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
QEFDLOATCVTIHJ-UHFFFAOYSA-N | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CCC(C(=O)N1CC(C1)(F)F)Cl | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C7H10ClF2NO | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
197.61 g/mol | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Product Name |
2-Chloro-1-(3,3-difluoroazetidin-1-yl)butan-1-one | |
Retrosynthesis Analysis
AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.
One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.
Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.
Strategy Settings
| Precursor scoring | Relevance Heuristic |
|---|---|
| Min. plausibility | 0.01 |
| Model | Template_relevance |
| Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |
| Top-N result to add to graph | 6 |
Feasible Synthetic Routes
Haftungsausschluss und Informationen zu In-Vitro-Forschungsprodukten
Bitte beachten Sie, dass alle Artikel und Produktinformationen, die auf BenchChem präsentiert werden, ausschließlich zu Informationszwecken bestimmt sind. Die auf BenchChem zum Kauf angebotenen Produkte sind speziell für In-vitro-Studien konzipiert, die außerhalb lebender Organismen durchgeführt werden. In-vitro-Studien, abgeleitet von dem lateinischen Begriff "in Glas", beinhalten Experimente, die in kontrollierten Laborumgebungen unter Verwendung von Zellen oder Geweben durchgeführt werden. Es ist wichtig zu beachten, dass diese Produkte nicht als Arzneimittel oder Medikamente eingestuft sind und keine Zulassung der FDA für die Vorbeugung, Behandlung oder Heilung von medizinischen Zuständen, Beschwerden oder Krankheiten erhalten haben. Wir müssen betonen, dass jede Form der körperlichen Einführung dieser Produkte in Menschen oder Tiere gesetzlich strikt untersagt ist. Es ist unerlässlich, sich an diese Richtlinien zu halten, um die Einhaltung rechtlicher und ethischer Standards in Forschung und Experiment zu gewährleisten.



![3-[(3-Chlorophenyl)methyl]pyrrolidine](/img/structure/B1490801.png)
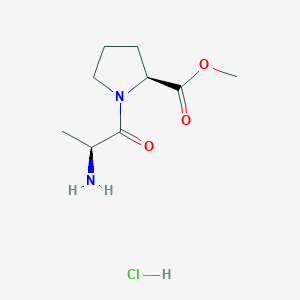



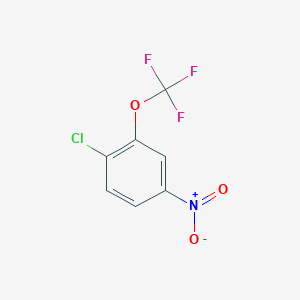
![2-{4-[2-(3,4-Dimethylpyrrolidin-1-yl)ethoxy]phenyl}ethan-1-amine dihydrochloride](/img/structure/B1490810.png)
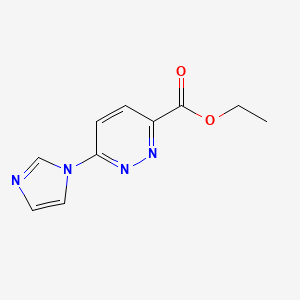
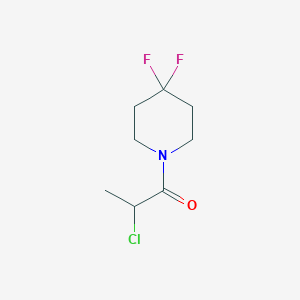

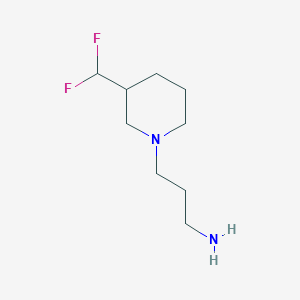
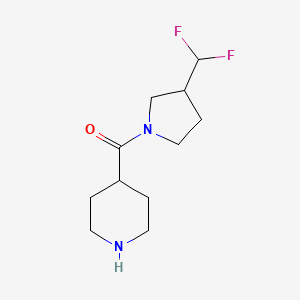

![(E)-4-(3-oxa-6-azabicyclo[3.1.1]heptan-6-yl)-4-oxobut-2-enoic acid](/img/structure/B1490824.png)